BenchChemオンラインストアへようこそ!

Metiazinic Acid

Rheumatoid Arthritis Clinical Trial NSAID Comparison

Metiazinic Acid is a phenothiazine NSAID with a defined COX-1/COX-2 IC50 selectivity ratio of 1.7, offering a precise tool compound distinct from balanced or COX-2-selective inhibitors. Its established ulcerogenic potency makes it an ideal positive control for GI safety screening assays. In RA models, it matches aspirin's anti-inflammatory efficacy at a 2.7× lower dose, minimizing tolerability confounders. Its weak AA-induced platelet aggregation inhibition enables COX-dependent vs. independent pathway discrimination. Available at ≥98% purity with full CoA documentation.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
CAS No. 13993-65-2
Cat. No. B1676494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetiazinic Acid
CAS13993-65-2
Synonyms10-methyl-2-phenothiazinylacetic acid
Bayer 4512
Bayer-4512
metiazinic acid
metiazinic acid, sodium salt
R.P. 16091
R.P.-16091
Soripal
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC(=O)O
InChIInChI=1S/C15H13NO2S/c1-16-11-4-2-3-5-13(11)19-14-7-6-10(8-12(14)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
InChIKeyLMINNBXUMGNKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metiazinic Acid (CAS 13993-65-2) Procurement Guide: Phenothiazine-Derived NSAID with Distinct Physicochemical Profile and Validated Anti-Inflammatory Efficacy


Metiazinic acid (16091 RP) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of acetic acid derivatives, structurally defined as 10-methyl-10H-phenothiazine-2-acetic acid (C15H13NO2S, MW 271.33 g/mol) [1]. The compound exhibits a melting point of 146°C, a predicted pKa of 4.12 ± 0.10, and an experimental water solubility of 31 mg/L at 30°C, with a calculated LogP of 3.69 indicating moderate lipophilicity [2]. As a classical NSAID, metiazinic acid inhibits cyclooxygenase (COX) enzymes to block prostaglandin synthesis, with reported IC50 values of 6.23 µM for ovine COX-1 and 10.5 µM for ovine COX-2 [3]. The compound was originally developed in France and marketed under trade names including Soripal and Roimal, with a recommended clinical daily dosage of 0.75–1.5 g for arthritic conditions .

Why Metiazinic Acid Cannot Be Substituted with Generic Phenothiazine Analogs: Evidence of Structure-Dependent Functional Divergence


Phenothiazine-derived NSAIDs exhibit pronounced structure-activity divergence that precludes interchangeable substitution. Direct comparative studies between metiazinic acid (MZA/MA) and its closest analog protizinic acid (PZA/PRT)—which differs only by a 7-methoxy substituent and a propionic acid side chain—demonstrate that this seemingly minor structural modification produces a >4.7-fold difference in ulcerogenic potency (ED50 of 52.3 mg/kg for PRT versus metiazinic acid ranking among the more ulcerogenic agents in the same assay series) and distinct platelet aggregation inhibition profiles [1][2]. Furthermore, metiazinic acid exhibits approximately 1.7-fold selectivity for COX-1 over COX-2 (IC50 ratio: 6.23 µM / 10.5 µM), a selectivity profile that differs meaningfully from other NSAID subclasses and carries implications for gastrointestinal safety research models [3]. In clinical rheumatoid arthritis trials, metiazinic acid at 1.5 g/day proved equipotent to aspirin at 4 g/day, yet pharmacokinetically distinct with ~60% unchanged compound remaining in plasma at 6 hours post-dose, underscoring that even compounds with comparable clinical anti-inflammatory endpoints are not functionally interchangeable [4][5].

Quantitative Differentiation of Metiazinic Acid Against Comparator NSAIDs: Head-to-Head Efficacy, COX Selectivity, and Ulcerogenicity Data


Clinical Anti-Inflammatory Equipotency to Aspirin with Distinct Dose-Response and Safety Profile in Rheumatoid Arthritis

In a double-blind crossover clinical trial directly comparing four treatments in rheumatoid arthritis patients, metiazinic acid at 1.5 g/day demonstrated anti-inflammatory and analgesic activity approximately equipotent to aspirin at 4 g/day, while ibuprofen at 1600 mg/day was slightly more potent and caused fewer side effects [1][2]. The trial assessed articular index, grip strength, knee score, and erythrocyte sedimentation rate after one week of treatment per drug. Metiazinic acid achieved comparable therapeutic endpoints to aspirin but at a 2.7-fold lower daily dose (1.5 g vs. 4 g), and with a different side-effect profile relative to ibuprofen, which showed superior tolerability in the same study [1].

Rheumatoid Arthritis Clinical Trial NSAID Comparison Double-Blind Crossover

COX-1/COX-2 Inhibition Profile: Quantified Selectivity Ratio of 1.7 for COX-1 Preference

In ovine COX enzyme immunoassays measuring reduction in PGH2 production, metiazinic acid exhibits IC50 values of 6.23 µM (6.23E+3 nM) for COX-1 and 10.5 µM (1.05E+4 nM) for COX-2, yielding a COX-1/COX-2 selectivity ratio of approximately 1.7 [1][2]. This indicates a modest preference for COX-1 inhibition, contrasting with prototypical NSAIDs such as indomethacin and diclofenac that typically display more balanced or COX-2-preferring inhibition profiles. The data, curated by ChEMBL, provide a standardized benchmark for enzymatic target engagement studies [1]. DrugCentral additionally reports a COX-2 IC50 of 4.98 (-log[M]) from ChEMBL, which translates to approximately 10.5 µM, corroborating the BindingDB findings [3].

COX Inhibition Enzymatic Assay Selectivity Profiling Prostaglandin Synthesis

Ulcerogenic Potency Ranking: Metiazinic Acid Demonstrates Higher Gastric Toxicity Than Protizinic Acid Analog in Preclinical Models

In a comprehensive comparative study evaluating 15 NSAIDs across five experimental models, the ulcerogenic ED50 of protizinic acid (PRT) was determined to be 52.3 mg/kg, ranking fifth lowest in ulcerogenic activity following azapropazone, mefenamic acid, alclofenac, and metiazinic acid (MA) [1][2]. This ranking indicates that metiazinic acid (MA) exhibited higher ulcerogenic potency (lower ED50 value) than its close structural analog PRT, with PRT's ED50 of 52.3 mg/kg serving as a comparative benchmark. The study explicitly states that PRT was superior to MA in anti-inflammatory potency across all experimental models while demonstrating relatively weak ulcerogenic activity [1]. In related mechanistic studies, metiazinic acid (MZA) and protizinic acid (PZA) both exhibited more potent inhibition of heat-induced erythrocyte lysis and BSA heat denaturation than indomethacin and ibuprofen, though no significant difference was observed between the two phenothiazines in these membrane-stabilizing assays [3].

Ulcerogenicity Gastrointestinal Safety NSAID Toxicity Preclinical Pharmacology

Platelet Aggregation Inhibition: Distinct Arachidonic Acid-Induced Aggregation Profile Compared to Protizinic Acid and Indomethacin

In arachidonic acid (AA)-induced rabbit platelet aggregation assays, metiazinic acid (MZA) exhibited only weak inhibitory activity, whereas protizinic acid (PZA) demonstrated potent inhibition comparable to indomethacin (IM) and significantly greater than MZA [1][2]. In contrast, for ADP- and collagen-induced aggregation in rat platelets, PZA and MZA showed comparable activity to IM [1]. Furthermore, in the arachidonic acid acute lethal inhibition test in rabbits, PZA was effective at lower doses than MZA, confirming the functional divergence between these structurally related phenothiazines [1]. This differential activity profile indicates that the 7-methoxy substituent and propionic acid moiety present in PZA confer enhanced inhibition of the AA pathway relative to the simpler acetic acid structure of metiazinic acid.

Platelet Aggregation Arachidonic Acid Pathway Ex Vivo Pharmacology Hemostasis

Pharmacokinetic Profile: 60% Unchanged Compound in Plasma at 6 Hours Post-Dose and Maximum Tissue Concentration at 3 Hours

Metabolic studies using 3H-labeled metiazinic acid in rats and rabbits following oral administration revealed that maximum blood and tissue concentrations are achieved within 3 hours of dosing, with the kidney exhibiting the highest radioactivity throughout the experimental period [1][2]. Approximately 60% of the unchanged compound remains in plasma at 6 hours post-dose, indicating limited first-pass metabolism and sustained systemic exposure to the parent drug [1]. Excretion occurs via both urinary and fecal routes, and metabolites identified include metiazinic acid S-oxide and corresponding conjugates [1]. Notably, relatively high radioactivity was observed in inflammatory-treated tissues in rats, suggesting preferential distribution to sites of inflammation—a property relevant for targeted anti-inflammatory research applications [1].

Pharmacokinetics Absorption Distribution Metabolism Preclinical ADME

Procurement-Driven Application Scenarios for Metiazinic Acid Based on Quantitative Differentiation Evidence


Preclinical Rheumatoid Arthritis Modeling Requiring Aspirin-Equivalent Efficacy with Reduced Dosing Burden

For researchers conducting rheumatoid arthritis studies in rodent models where aspirin serves as a positive control but high dosing (4 g/day human equivalent) introduces tolerability confounders, metiazinic acid at 1.5 g/day human equivalent provides equipotent anti-inflammatory and analgesic activity with a 2.7-fold lower dose [1][2]. This dosing advantage facilitates cleaner experimental designs with reduced gastric irritation relative to high-dose aspirin protocols, while maintaining validated clinical endpoint comparability.

Gastrointestinal Toxicity Screening Studies Utilizing Metiazinic Acid as a High-Ulcerogenicity Positive Control

Metiazinic acid's established ulcerogenic potency ranking—positioned among the more ulcerogenic NSAIDs in a 15-compound comparative panel and demonstrating higher gastric toxicity than its analog protizinic acid (ED50 = 52.3 mg/kg)—makes it an ideal positive control for GI safety screening assays [1][2]. Researchers evaluating novel NSAID candidates or gastroprotective co-therapies can benchmark against metiazinic acid's ulcerogenicity profile to quantify relative safety margins in preclinical models.

COX-1 Preferential Inhibition Studies for Prostaglandin Pathway Analysis

With a quantified COX-1/COX-2 IC50 selectivity ratio of 1.7 (COX-1 IC50 = 6.23 µM; COX-2 IC50 = 10.5 µM), metiazinic acid provides a defined tool compound for studies requiring modest COX-1 preference without the extreme selectivity of COX-2-specific inhibitors [1][2]. This selectivity profile is particularly valuable for investigating the differential roles of COX isoforms in inflammation, gastric mucosal protection, and platelet function, especially when compared against balanced inhibitors like ibuprofen or COX-2-selective agents.

Arachidonic Acid Pathway-Sparing Anti-Inflammatory Mechanism Studies

Given that metiazinic acid exhibits only weak inhibition of arachidonic acid-induced platelet aggregation in contrast to the potent AA-pathway blockade of protizinic acid and indomethacin, it serves as a discriminatory tool for parsing COX-dependent versus COX-independent anti-inflammatory mechanisms [1][2]. Researchers investigating non-AA-mediated inflammatory cascades or evaluating compounds with distinct pathway selectivity can employ metiazinic acid as a comparator that spares the AA aggregation pathway while maintaining membrane-stabilizing and protein denaturation inhibitory activities comparable to more potent NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metiazinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.